3-chloro-5-(trifluoromethyl)-2-pyridinecarbaldehyde O-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}oxime
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Overview
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are often used in the synthesis of agrochemicals and pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethylpyridines are often synthesized through various methods including halogenation, nucleophilic substitution, and cross-coupling reactions .Scientific Research Applications
Synthesis Techniques and Reactivity
The compound 3-chloro-5-(trifluoromethyl)-2-pyridinecarbaldehyde O-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}oxime, involved in various synthetic processes, demonstrates the compound's versatility and reactivity in organic synthesis. For instance, Sonogashira-type cross-coupling reactions have utilized similar trifluoromethyl-substituted pyridine derivatives as precursors to synthesize a variety of complex molecules, indicating the potential for creating novel compounds with this functional group (Vilkauskaitė, Šačkus, & Holzer, 2011). These methodologies underscore the importance of such compounds in constructing pyridine-based heterocycles, which are prevalent in many bioactive molecules.
Complex Formation in Coordination Chemistry
In coordination chemistry, pyridinecarbaldehyde oximes, including those with trifluoromethyl groups, play a crucial role in forming metal complexes. Research by Konidaris et al. (2009) on zinc(II) complexes has shown that the position of the oxime group significantly influences the structure of the resulting complexes, with different pyridyl oximes leading to either dinuclear or trinuclear formations. This highlights the compound's utility in developing materials with specific structural properties (Konidaris et al., 2009).
Applications in Material Science
The reactivity of pyridinecarbaldehyde oximes extends to material science, where these compounds are utilized in synthesizing novel materials. For example, the alkylation of pyridinecarbaldehyde oximes has led to new amino alcohols, showcasing the compound's role in creating functional materials with potential applications in various fields, including catalysis and organic electronics (Şen, Kar, & Kurbanov, 2007).
Catalysis and Organic Transformations
Deprotonative coupling catalyzed by HMDS-amide bases, involving pyridine derivatives, emphasizes the compound's applicability in facilitating novel organic transformations. This method demonstrates how such compounds can be integrated into catalytic processes to achieve efficient bond formation, underscoring their significance in synthetic organic chemistry (Shigeno, Nakaji, Kajima, Nozawa‐Kumada, & Kondo, 2019).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy]methanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2F6N3O/c15-9-1-7(13(17,18)19)3-23-11(9)5-25-26-6-12-10(16)2-8(4-24-12)14(20,21)22/h1-5H,6H2/b25-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWSJSGJWQVXIM-VVAXDPKNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CON=CC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=C1Cl)CO/N=C/C2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2F6N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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